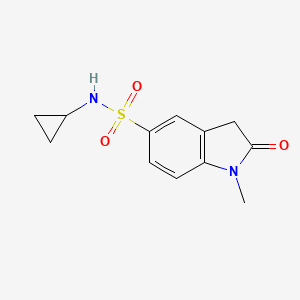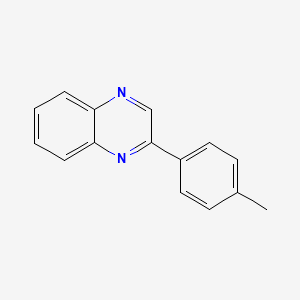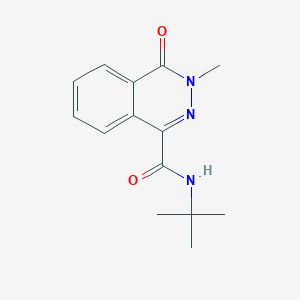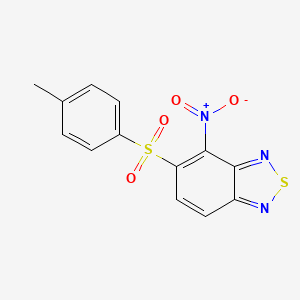
N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE
Overview
Description
N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form the indole core . The sulfonamide group is then introduced through a reaction with the appropriate sulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Spirocyclic oxindoles: Used in medicinal chemistry for their unique structural properties.
The uniqueness of N5-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-14-11-5-4-10(6-8(11)7-12(14)15)18(16,17)13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIZZYQGRKHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![METHYL 2-{[2-(3-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOATE](/img/structure/B3747996.png)
![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B3748000.png)
![1-(2-Cyanophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B3748017.png)
![4-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3748029.png)
![N-(2-CYANOPHENYL)-N'-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}UREA](/img/structure/B3748032.png)


METHANONE](/img/structure/B3748038.png)
![3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID](/img/structure/B3748040.png)
![METHYL 2-[4-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-3-NITROBENZOYL]BENZOATE](/img/structure/B3748052.png)
![N-(2,5-dimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B3748055.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3748062.png)

